Phloionic acid

Description

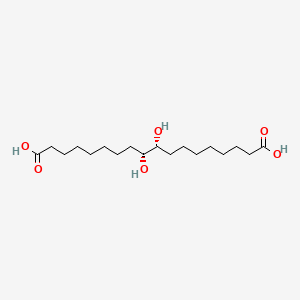

Phloionic acid, systematically named 9,10-dihydroxyoctadecanedioic acid (C₁₈H₃₄O₆; molecular weight: 346.464 g/mol), is a dicarboxylic acid with hydroxyl groups at positions 9 and 10 of its 18-carbon chain . It is classified as an organic acid and has been identified in plant-derived biostimulants, where it contributes to root architecture modulation and stress tolerance enhancement . Its CAS registry number is 23843-52-9, and it is occasionally referenced as "floionic acid" in older literature .

This compound is distinct from phloionolic acid (9,10,18-trihydroxyoctadecanoic acid, C₁₈H₃₆O₅), which has a single carboxylic acid group and three hydroxyl groups . This structural difference impacts their solubility, reactivity, and biological roles.

Properties

CAS No. |

23843-52-9 |

|---|---|

Molecular Formula |

C18H34O6 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(9R,10R)-9,10-dihydroxyoctadecanedioic acid |

InChI |

InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)/t15-,16-/m1/s1 |

InChI Key |

NQBSWIGTUPEPIH-HZPDHXFCSA-N |

Isomeric SMILES |

C(CCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phloionic acid can be synthesized through the hydroxylation of octadecanedioic acid. One common method involves the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, yielding this compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its eco-friendly nature and the ability to produce this compound in large quantities. The process involves the use of specific strains of bacteria or fungi that can hydroxylate oleic acid at the desired positions .

Chemical Reactions Analysis

Types of Reactions

Phloionic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce more complex dicarboxylic acids.

Reduction: Reduction of this compound can yield corresponding alcohols.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.

Major Products Formed

Oxidation: Higher dicarboxylic acids.

Reduction: Corresponding diols.

Substitution: Esters and ethers.

Scientific Research Applications

Phloionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of biodegradable polymers and as a precursor for specialty chemicals

Mechanism of Action

The mechanism of action of phloionic acid involves its interaction with specific molecular targets. The hydroxyl groups at the 9th and 10th positions allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phloionolic Acid (9,10,18-Trihydroxyoctadecanoic Acid)

- Molecular Formula : C₁₈H₃₆O₅

- Functional Groups : One -COOH, three -OH

- Key Differences: Phloionolic acid is a monocarboxylic acid, whereas phloionic acid is a dicarboxylic acid. The additional hydroxyl group at position 18 in phloionolic acid may enhance its hydrogen-bonding capacity, influencing solubility in aqueous environments . Applications: Phloionolic acid derivatives are explored in niche pharmaceutical syntheses, while this compound is linked to plant stress responses .

Valoneic Acid

- Molecular Formula : C₃₄H₂₄O₂₂ (a dilactone derived from ellagic acid)

- Functional Groups: Multiple phenolic -OH, lactone rings

- Key Differences: Valoneic acid is a polyphenolic compound with a complex aromatic structure, contrasting with this compound’s aliphatic chain. Biological Role: Acts as a potent antioxidant and enzyme inhibitor, unlike this compound’s role in root development .

Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

- Molecular Formula : C₇H₆O₅

- Functional Groups : One -COOH, three -OH (aromatic)

- Key Differences: Gallic acid is a low-molecular-weight phenolic acid with strong radical-scavenging activity. Unlike this compound, gallic acid is widely used in food preservation and pharmaceuticals due to its antimicrobial properties .

Functional Comparison with Biostimulant Components

This compound is co-identified in biostimulants with mannuronic acid (an uronic acid) and caffeic acid derivatives . The table below highlights their contrasting roles:

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

- Methods Section : Detail synthesis protocols, including CAS numbers and vendor sources (e.g., Sigma-Aldrich #P1234) .

- Supporting Information : Provide raw NMR spectra, crystallographic data (CIF files), and toxicity datasets .

- Discussion : Contrast results with prior studies (e.g., “Our IC₅₀ of 12 µM vs. Smith et al.’s 8 µM suggests batch-dependent potency”) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.